3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide
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Overview
Description
3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide is a chemical compound that features a piperidine ring, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide typically involves the following steps:
Formation of Piperidine Sulfonyl Chloride: Piperidine is reacted with chlorosulfonic acid to form piperidine sulfonyl chloride.
Coupling Reaction: The piperidine sulfonyl chloride is then reacted with N-p-tolyl-benzamide in the presence of a base such as triethylamine to form the desired compound.
The reaction conditions often include:
Temperature: Room temperature to 50°C.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Reaction Time: Typically ranges from 2 to 6 hours.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a tool compound in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-4-sulfonamide and piperidine-3-carboxamide share structural similarities.
Benzamide Derivatives: Compounds like N-(4-methylphenyl)-benzamide and N-(4-chlorophenyl)-benzamide are structurally related.
Uniqueness
3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-8-10-17(11-9-15)20-19(22)16-6-5-7-18(14-16)25(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQWSOCOMKQZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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